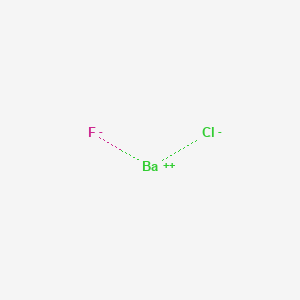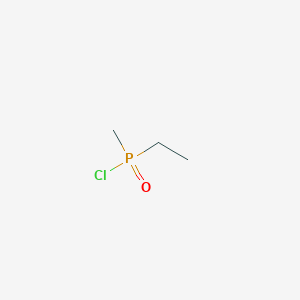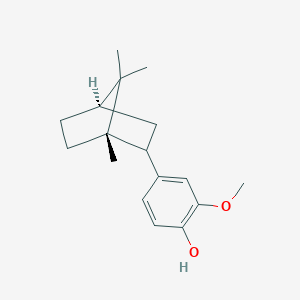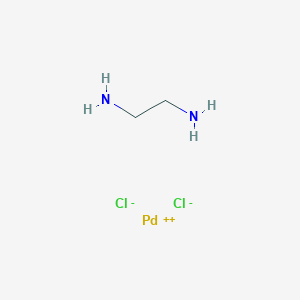
Aluminium--cobalt (1/1)
Übersicht
Beschreibung
Aluminium-Cobalt (1/1) is a compound with the molecular formula AlCo. It has an average mass of 85.915 Da and a mono-isotopic mass of 85.914742 Da . It is also known as Aluminum Cobalt and Cobalt Aluminide (CoAl) .
Molecular Structure Analysis
The molecular structure of Aluminium-Cobalt (1/1) is represented by the formula AlCo . Detailed insights into the metal-metal bond have been provided through DFT and ab initio calculations .Chemical Reactions Analysis
The chemical reactions involving Aluminium-Cobalt (1/1) are complex. One study discusses the thermodynamic analysis of gas reactions in the alloying of carbon steel in submerged arc welding, where cobalt and aluminium powders are used .Wissenschaftliche Forschungsanwendungen
Wear Resistance Improvement in Alloys
Aluminium alloys, noted for their strength-to-weight ratio, are utilized in various industries such as aerospace and automotive. The addition of cobalt has shown to improve the durability of aluminum alloys, particularly in engine components. A study by (Sreedev et al., 2020) demonstrated that cobalt addition enhances the wear resistance of Al-6.6Si-0.4Mg hypoeutectic alloy. The research utilized response surface methodology (RSM) to investigate the effects of cobalt and wear testing factors on the alloy's wear resistance.
Microstructure and Mechanical Property Enhancement
Aluminium alloys' mechanical and wear properties are significantly influenced by their microstructure. (Shankar et al., 2020) investigated the effect of cobalt addition on the microstructure and mechanical properties of A356 alloy. The study found that increasing the percentage of cobalt in the alloy resulted in enhanced hardness, ultimate tensile strength (UTS), and yield strength (YS), although it led to a reduction in ductility.
Catalytic Performance in Composite Fuels
Aluminium and Cobalt materials are used in solid propellants as metal fuel and burning rate catalyst respectively. (Cheng et al., 2020) synthesized a new composite fuel by coating aluminium powder with a cobalt nanocatalyst. The study revealed that the Co/Al composite fuel displays excellent catalytic activity and stability towards the thermal decomposition of ammonium perchlorate, thereby enhancing the heat release of aluminum and the catalytic performance towards propellants.
Weld Metal Alloying in Submerged Arc Welding
The application of cobalt and aluminium powders in the alloying of carbon steel in Submerged Arc Welding (SAW) was studied by (Coetsee & De Bruin, 2022). The study aimed to simplify weld metal alloying by using unconstrained metal powders, demonstrating that with the addition of aluminum powder, a 70% yield of cobalt from the cobalt powder to the weld metal was achieved.
Alloying and Dopants in Aluminium Alloys
Aluminium alloys contain various alloying elements, including cobalt, to enhance their properties. (Zolotorevsky et al., 2007) provided an overview of the alloying elements and dopants used in aluminum alloys. The study classified all alloying elements used for aluminum alloy design into three principal groups: basic alloying elements, ancillary additions (or dopants), and impurities.
Eigenschaften
IUPAC Name |
aluminum;cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKXFHZSHLHFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53219-02-6, 12003-14-4 | |
| Record name | Cobalt alloy, base, Co 9.9-90,Al 9.8-90 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53219-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, compd. with cobalt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12003-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50721238 | |
| Record name | Aluminium--cobalt (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.91473 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium--cobalt (1/1) | |
CAS RN |
11114-55-9, 12003-14-4 | |
| Record name | Aluminum alloy, nonbase, Al,Co | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11114-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium--cobalt (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



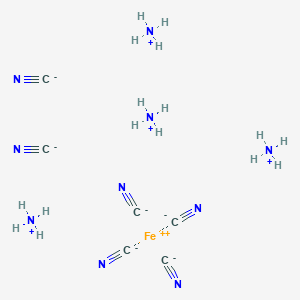

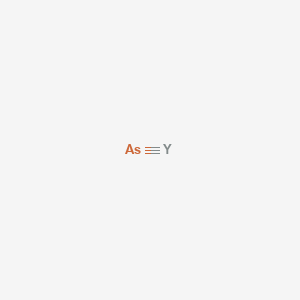
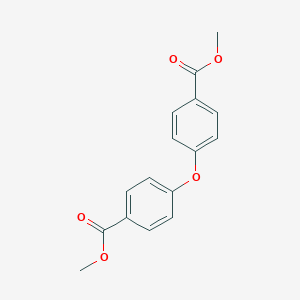
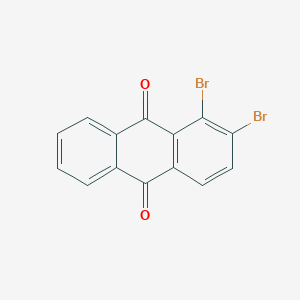
![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

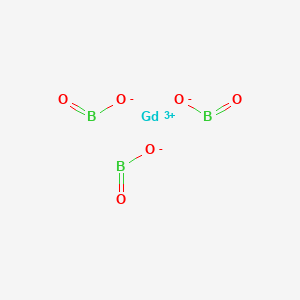
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)
